molecular formula C11H19NO2 B073741 4,4-dipropylpiperidine-2,6-dione CAS No. 1132-96-3

4,4-dipropylpiperidine-2,6-dione

Cat. No.: B073741
CAS No.: 1132-96-3
M. Wt: 197.27 g/mol
InChI Key: NUOUMXJKIOPNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dipropylpiperidine-2,6-dione is an organic compound with the molecular formula C11H19NO2 It belongs to the class of piperidinediones, which are characterized by a six-membered ring containing two ketone groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dipropylpiperidine-2,6-dione typically involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds are subsequently alkylated by various alkyl halides to produce the desired 2,6-piperidinedione derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-dipropylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4,4-dipropylpiperidine-2,6-dione is not fully understood. its pharmacological effects are believed to involve interactions with central nervous system receptors and pathways. The compound may modulate neurotransmitter release or receptor activity, leading to its observed anticonvulsant, sedative, and analgesic effects .

Comparison with Similar Compounds

    4,4-Dimethyl-2,6-piperidinedione: This compound has similar structural features but with methyl groups instead of propyl groups.

    2,6-Piperidinedione: The parent compound without any alkyl substitutions.

Uniqueness: 4,4-dipropylpiperidine-2,6-dione is unique due to its specific propyl substitutions, which may confer distinct pharmacological properties compared to its analogs. The presence of propyl groups can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable compound for further research and development.

Properties

CAS No.

1132-96-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4,4-dipropylpiperidine-2,6-dione

InChI

InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14)

InChI Key

NUOUMXJKIOPNQM-UHFFFAOYSA-N

SMILES

CCCC1(CC(=O)NC(=O)C1)CCC

Canonical SMILES

CCCC1(CC(=O)NC(=O)C1)CCC

1132-96-3

Synonyms

4,4-Dipropyl-2,6-piperidinedione

Origin of Product

United States

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